(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER

Description

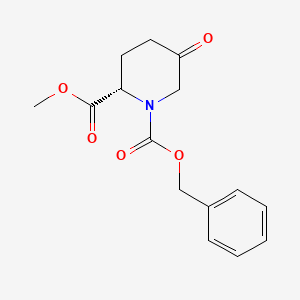

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER (CAS: 117836-13-2) is a chiral piperidine derivative featuring a carbobenzyloxy (CBZ) protecting group, a methyl ester moiety, and a ketone at the 5-position of the piperidine ring. With a molecular weight of 291.30 and a purity of ≥98%, this compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research . The CBZ group serves to protect the amine functionality during multi-step syntheses, while the methyl ester enhances solubility and stability. Notably, this compound has been discontinued by CymitQuimica, limiting its commercial availability .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKHJRQXLOFHNO-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the oxo group through oxidation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques. The use of catalysts and specific reagents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Bioactive Molecules :

- (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting neurological disorders and other diseases.

-

Antidepressant Development :

- Research indicates that derivatives of this compound may exhibit antidepressant properties. Studies have shown that piperidine derivatives can interact with neurotransmitter systems, potentially leading to new treatments for depression and anxiety disorders.

-

Analgesic Compounds :

- The compound's structural features suggest potential analgesic activity. Research into piperidine derivatives has revealed their effectiveness in pain management, making this compound a candidate for further exploration in analgesic drug development.

Organic Synthesis Applications

-

Chiral Auxiliary in Asymmetric Synthesis :

- This compound can be utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality can facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

-

Building Block for Complex Molecules :

- This compound acts as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to construct various structures, expanding the toolkit available for synthetic organic chemistry.

Case Study 1: Synthesis of Piperidine Derivatives

A study published in an organic chemistry journal demonstrated the use of this compound as a starting material for synthesizing piperidine derivatives with enhanced biological activity. The researchers reported successful modifications leading to compounds with improved efficacy against specific targets in biological systems.

Case Study 2: Antidepressant Activity

In another research project, scientists explored the antidepressant potential of modified piperidine derivatives derived from this compound. The findings indicated significant improvements in mood-related behaviors in animal models, suggesting a pathway for developing new antidepressant medications.

Mechanism of Action

The mechanism of action of (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its (S)-configuration, CBZ-protected amine, and esterified carboxylic acid. Below is a comparison with analogous piperidine-based esters (Table 1):

Table 1: Key Properties of (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER and Related Compounds

Key Differences and Implications

Functional Groups: The CBZ group in the target compound enables selective deprotection, a critical feature in multi-step syntheses. The thioether in Methyl 2-((2-(piperidin-2-yl)ethyl)thio)acetate may confer nucleophilic reactivity, distinguishing it from the more stable methyl ester in the target compound .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (291.30) compared to Ethyl 1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine-3-carboxylate (346.31) suggests better membrane permeability, a key factor in drug design .

Commercial Availability :

Research Context and Broader Comparisons

While fatty acid methyl esters (e.g., palmitic acid methyl ester ) and diterpene esters (e.g., sandaracopimaric acid methyl ester ) are structurally distinct, they highlight the versatility of ester functionalities in enhancing solubility and bioavailability. However, the target compound’s piperidine backbone and chiral center position it as a specialized intermediate for asymmetric synthesis, unlike linear fatty acid esters.

Biological Activity

(S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER, also known as (S)-1-benzyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, is a piperidine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer therapy and neurodegenerative diseases.

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.3 g/mol

- CAS Number : 117836-13-2

-

Structure :

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit notable anticancer activity. A study demonstrated that this compound could induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to the reference drug bleomycin . The mechanism of action appears to involve interactions with key cellular pathways that regulate cell proliferation and survival.

Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Its structure allows for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease . Additionally, studies have indicated that modifications to the piperidine moiety can enhance brain exposure and improve the dual inhibition properties necessary for effective treatment .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the piperidine ring contributes to its ability to interact with various biological targets. Research into SAR has shown that modifications to the benzyl and carboxylate groups can significantly affect the compound's potency and selectivity against cancer cell lines .

Case Study 1: Cancer Cell Lines

In a comparative study involving multiple piperidine derivatives, this compound was tested against various cancer cell lines. The results indicated that this compound exhibited IC50 values lower than many known anticancer agents, suggesting its potential as a lead compound in drug development .

Case Study 2: Alzheimer’s Disease Models

In vitro studies using neuronal cell cultures demonstrated that compounds similar to this compound could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This suggests a protective effect against neurodegeneration, warranting further exploration in vivo .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO5 |

| Molecular Weight | 291.3 g/mol |

| CAS Number | 117836-13-2 |

| Anticancer IC50 (FaDu Cells) | [Insert Value] |

| AChE Inhibition IC50 | [Insert Value] |

Q & A

What are the common synthetic routes for (S)-1-CBZ-5-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step organic reactions, starting with piperidine derivatives. Key steps include:

- Protection of the piperidine nitrogen using carbobenzyloxy (CBZ) groups.

- Oxidation at the 5-position to introduce the oxo group.

- Methyl esterification of the carboxylic acid moiety.

Reaction conditions (e.g., temperature, catalysts like Pd/C for hydrogenolysis) must be carefully controlled to avoid side reactions . Post-synthesis purification often employs column chromatography, followed by validation via HPLC (≥98% purity) and NMR spectroscopy .

Which analytical techniques are critical for characterizing this compound?

Level : Basic

Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Determines purity (≥98%) and identifies impurities .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., ¹H NMR for methyl ester protons at δ ~3.7 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (291.3 g/mol) via ESI-MS .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .

How can reaction conditions be optimized to improve synthesis yield?

Level : Advanced

Methodological Answer :

Key parameters include:

- Catalyst Selection : Pd/C for selective CBZ deprotection without over-reduction .

- Temperature Control : Maintaining 0–5°C during esterification minimizes hydrolysis .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

A fractional factorial design can systematically test variables, with yield monitored via HPLC and kinetic studies .

How should researchers resolve contradictions in spectroscopic data across studies?

Level : Advanced

Methodological Answer :

Contradictions (e.g., NMR shifts, impurity profiles) may arise from:

- Solvent Effects : Deuterated solvent differences (CDCl₃ vs. DMSO-d₆) .

- Impurity Interference : Trace byproducts (e.g., hydrolyzed esters) require GC/MS or LC-MS for identification .

Reproduce experiments under standardized conditions and cross-validate with orthogonal techniques (e.g., X-ray crystallography for absolute configuration) .

How does this compound compare structurally and functionally to piperidine-based analogs?

Level : Advanced

Methodological Answer :

A comparative study could focus on:

-

Structural Analogues :

Compound Name Key Feature Biological Activity (S)-1-CBZ-5-OXO-Piperidine-2-CME CBZ protection, methyl ester Enzyme inhibition potential 5-Methyl-2-phenyl oxazole-4-CME Phenyl substitution Altered receptor affinity Ethyl 7-ethoxy-spiro derivatives Spirocyclic framework Enhanced metabolic stability -

Functional Analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding .

What stability considerations are critical for this compound under varying storage conditions?

Level : Basic

Methodological Answer :

- Temperature : Store at –20°C to prevent ester hydrolysis .

- Light Sensitivity : Amber vials reduce photodegradation of the CBZ group .

- Humidity Control : Desiccants prevent hygroscopic degradation.

Stability is assessed via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

How can computational modeling aid in synthesis or application studies?

Level : Advanced

Methodological Answer :

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., transition states in CBZ deprotection) .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protease binding pockets) .

- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with solubility or activity .

What role does this compound play in multi-step syntheses of complex molecules?

Level : Basic

Methodological Answer :

It serves as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.